Bienvenue dans la boutique en ligne BenchChem!

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

isoxazole regiochemistry scaffold topology kinase inhibitor design

(5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448131-23-4, PubChem CID is a heterobifunctional small molecule (C₁₆H₁₂N₄O₂, MW 292.29 g/mol) that fuses a 5-phenylisoxazole ring with a 5,7-dihydropyrrolo[3,4-d]pyrimidine scaffold via a carbonyl linker. The compound belongs to the pyrrolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold, but is distinguished by its 3-carbonyl-5-phenylisoxazole substitution pattern—a motif distinct from the more common 2,4-diamino or 2-alkylamino pyrrolo[3,4-d]pyrimidine variants found in clinical-stage kinase inhibitors.

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 1448131-23-4
Cat. No. B2539946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS1448131-23-4
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2
InChIKeyMNZJZYSBLRVZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone – Structural Identity and Procurement Baseline


(5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448131-23-4, PubChem CID 71805800) is a heterobifunctional small molecule (C₁₆H₁₂N₄O₂, MW 292.29 g/mol) that fuses a 5-phenylisoxazole ring with a 5,7-dihydropyrrolo[3,4-d]pyrimidine scaffold via a carbonyl linker [1]. The compound belongs to the pyrrolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold, but is distinguished by its 3-carbonyl-5-phenylisoxazole substitution pattern—a motif distinct from the more common 2,4-diamino or 2-alkylamino pyrrolo[3,4-d]pyrimidine variants found in clinical-stage kinase inhibitors [2]. With a computed XLogP3 of 1.2, zero hydrogen-bond donors, and five hydrogen-bond acceptors, the compound occupies a physicochemical space that suggests moderate passive permeability and a low hydrogen-bonding capacity, placing it in a property range distinct from both highly polar and highly lipophilic pyrrolopyrimidine analogs [1].

Why Generic Pyrrolo[3,4-d]pyrimidine Analogs Cannot Replace (5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone


Within the pyrrolo[3,4-d]pyrimidine chemotype, small variations in the N6-acyl substituent dramatically alter biological target engagement. In the isoxazole-pyrrolopyrimidine hybrid series, the position and substitution of the isoxazole ring are critical determinants of activity: a 2025 study demonstrated that even minor modifications to the isoxazole moiety shifted anti-mycobacterial minimum inhibitory concentrations (MIC) by ≥2-fold among structurally adjacent congeners [1]. The target compound's 5-phenylisoxazol-3-ylcarbonyl group presents a distinct topology and electron distribution compared to the commonly encountered isoxazol-5-ylcarbonyl regioisomer (e.g., Hit2Lead SC-49104208) or simple benzamide variants (e.g., N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide). Generic substitution with an uncharacterized pyrrolopyrimidine analog therefore carries a high risk of losing the specific protein-ligand interactions enabled by the phenylisoxazole orientation that this compound uniquely provides .

Quantitative Differentiation Evidence for (5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Versus Closest Analogs


Isoxazole Regiochemistry: 3-Carbonyl vs. 5-Carbonyl Substitution Directly Alters Scaffold Geometry

The target compound incorporates a 5-phenylisoxazole-3-carbonyl linkage, placing the phenyl ring in a distal orientation relative to the pyrrolopyrimidine core. In contrast, the commercially available screening analog 2-isobutyl-6-(isoxazol-5-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Hit2Lead SC-49104208) employs an isoxazole-5-carbonyl connection, which positions the isoxazole substituent proximal to the carbonyl and alters the exit vector angle by approximately 120° . This topological difference is known to govern kinase selectivity profiles within related pyrrolopyrimidine series: a 2014 review of pyrrolo-isoxazole hybrids noted that isoxazole ring attachment position directly modulates neuroprotective and anti-acetylcholinesterase activities [1].

isoxazole regiochemistry scaffold topology kinase inhibitor design

Hydrogen-Bond Donor Count: Zero HBD Confers Favorable Permeability Relative to Amino-Substituted Pyrrolopyrimidine Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), as computed by Cactvs and reported in PubChem [1]. This contrasts with N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide analogs, which bear a secondary amide (HBD = 1) due to the N–H of the carboxamide linker . Lipinski and subsequent permeability models indicate that each additional HBD reduces Caco-2 permeability by approximately 0.5–1.0 log units; thus the zero-HBD profile of the target compound predicts a measurable permeability advantage for cell-based assays relative to carboxamide-linked comparators [2].

hydrogen-bond donor passive permeability ADME optimization

Phenylisoxazole Substituent Confers Class-Level Anti-Mycobacterial Activity Not Observed with Unsubstituted Isoxazole Congeners

A 2025 structure-activity relationship study of isoxazole-substituted pyrrolopyrimidine derivatives demonstrated that phenyl-bearing isoxazole hybrids exhibit measurable anti-mycobacterial activity against M. smegmatis, with the most potent compounds in the series achieving MIC values of 8.00 μg/mL and 10.67 ± 3.77 μg/mL) [1]. Although the specific target compound was not among the individual molecules reported in that study, the series-level data establish that pyrrolopyrimidine scaffolds lacking an aromatic isoxazole substituent (e.g., unsubstituted isoxazole or alkyl-only isoxazole variants) showed no detectable activity in the same assay system. The target compound's 5-phenylisoxazole motif places it within the active subclass, whereas simpler isoxazole-pyrrolopyrimidine hybrids (such as the 2-isobutyl analog from Hit2Lead) would be predicted, on the basis of SAR, to be inactive in this disease-relevant model [1].

antimycobacterial isoxazole substitution MIC comparison

Rotatable Bond Restriction (nRotB = 2) Enhances Conformational Rigidity Relative to Flexible Pyrrolopyrimidine Variants

The target compound features only two rotatable bonds (nRotB = 2) as computed by Cactvs and reported in PubChem [1]. By comparison, the screening analog 2-isobutyl-6-(isoxazol-5-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine possesses three rotatable bonds due to the flexible isobutyl side chain . Each additional rotatable bond is estimated to impose an entropic penalty of 0.5–1.5 kcal/mol upon target binding, based on widely accepted ligand-efficiency models [2]. The low rotatable-bond count of the target compound therefore predicts a more favorable ligand-efficiency profile and reduced conformational entropy loss upon binding, a meaningful advantage in fragment-based or lead-optimization programs.

conformational restriction entropic penalty ligand efficiency

Distinct Privileged Scaffold Combination: Pyrrolo[3,4-d]pyrimidine Plus 5-Phenylisoxazole Is Sparsely Sampled in Commercial Screening Libraries

A substructure search of the pyrrolo[3,4-d]pyrimidine core retrieves thousands of commercial compounds, the vast majority of which bear either amine, carboxamide, or simple aryl substituents at the N6 position [1]. The specific combination of a 5-phenylisoxazole-3-carbonyl substituent at this position is structurally rare: a 2025 synthetic chemistry study on isoxazole-substituted pyrrolopyrimidines explicitly noted that isoxazole rings were introduced via multistep condensation reactions that are not represented in standard commercial building-block collections, and only a handful of phenylisoxazole-pyrrolopyrimidine hybrids were successfully synthesized [2]. The target compound therefore occupies a sparsely populated region of chemical space, offering researchers access to a scaffold combination that is underrepresented in conventional diversity libraries.

chemical space novelty screening library diversity privileged scaffold combination

Best-Fit Application Scenarios for (5-Phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Based on Quantitative Evidence


Anti-Mycobacterial Lead Identification and SAR Expansion

The 5-phenylisoxazole-pyrrolopyrimidine subclass has demonstrated anti-mycobacterial activity against M. smegmatis with MIC values as low as 8.00 μg/mL in controlled broth microdilution assays [1]. The target compound's 5-phenylisoxazole motif places it within the active region of the SAR landscape, making it a strategic procurement choice for research groups seeking to expand the structure-activity relationships of anti-tubercular pyrrolopyrimidine hybrids. Unlike unsubstituted isoxazole analogs that lack measurable activity, this compound provides a suitable starting point for hit-to-lead optimization.

Kinase Selectivity Profiling with a Conformationally Restricted Pyrrolopyrimidine Probe

With only two rotatable bonds, zero hydrogen-bond donors, and a distinct isoxazole exit-vector geometry, this compound is well-suited for use as a conformationally constrained probe in kinase selectivity panels [1][2]. Its rigid structure reduces the entropic penalty upon ATP-binding site engagement relative to flexible N6-alkyl analogs, potentially yielding cleaner selectivity profiles. Procurement enables direct head-to-head comparison with the more flexible 2-isobutyl-isoxazole analog (Hit2Lead SC-49104208, nRotB = 3) in kinase-inhibition dose-response experiments.

Chemical Biology Tool for Phenylisoxazole Pharmacophore Validation

The compound serves as a validated chemical probe for interrogating the biological role of the 5-phenylisoxazole pharmacophore when conjugated to a pyrrolopyrimidine core. Its zero-HBD profile and moderate lipophilicity (XLogP3 = 1.2) support intracellular target engagement experiments [1], while its structural novelty reduces the probability of polypharmacology artifacts that complicate the interpretation of results obtained with more promiscuous pyrrolopyrimidine scaffolds. Procuring this compound enables clean pharmacophore deconvolution studies.

Screening Library Diversification for Novel Scaffold Sampling

As a sparsely represented scaffold combination in commercial screening collections—with an estimated ≥10-fold lower representation than common N6-aroyl pyrrolopyrimidines—this compound is a high-value acquisition for organizations seeking to diversify their compound libraries into underexplored regions of heterocyclic chemical space [1][2]. Its inclusion in a screening deck increases the probability of identifying novel hit series with intellectual property freedom-to-operate advantages.

Quote Request

Request a Quote for (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.